Borane, (4-methoxyphenyl)- Borane, (4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 45713-46-0
VCID: VC5463722
InChI: InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
SMILES: [B]C1=CC=C(C=C1)OC
Molecular Formula: C7H9BO
Molecular Weight: 119.96

Borane, (4-methoxyphenyl)-

CAS No.: 45713-46-0

Cat. No.: VC5463722

Molecular Formula: C7H9BO

Molecular Weight: 119.96

* For research use only. Not for human or veterinary use.

Borane, (4-methoxyphenyl)- - 45713-46-0

Specification

CAS No. 45713-46-0
Molecular Formula C7H9BO
Molecular Weight 119.96
Standard InChI InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
Standard InChI Key GUWCCSZKDJGBDW-UHFFFAOYSA-N
SMILES [B]C1=CC=C(C=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Borane, (4-methoxyphenyl)- features a trigonal planar boron atom bonded to three carbon atoms of the methoxyphenyl group. The methoxy substituent (-OCH3_3) at the para position donates electron density through resonance, stabilizing the boron center and enhancing its Lewis acidity. This electronic configuration facilitates interactions with electrophilic substrates, a hallmark of its reactivity in organic transformations.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H9BO\text{C}_7\text{H}_9\text{BO}
Molecular Weight119.96 g/mol
CAS Number45713-46-0
Boiling PointNot reported
SolubilityOrganic solvents

Spectroscopic Identification

Infrared (IR) spectroscopy reveals characteristic C-H stretching vibrations at 3050–3100 cm1^{-1}, consistent with aromatic systems, and B-C stretching modes near 1180 cm1^{-1}. Nuclear magnetic resonance (NMR) data further corroborate the structure: 1H^1\text{H}-NMR displays a singlet for the methoxy protons at δ 3.8 ppm and aromatic protons as a doublet (δ 6.9–7.3 ppm), while 11B^{11}\text{B}-NMR shows a peak near δ 30 ppm, typical of triarylboranes.

Synthesis and Mechanistic Pathways

Synthetic Methodologies

The compound is synthesized via electrophilic aromatic substitution, where a methoxyphenyl Grignard reagent reacts with boron trifluoride etherate (BF3_3\cdotOEt2_2) under anhydrous conditions. Alternative routes involve transmetallation between aryl halides and boron esters catalyzed by palladium complexes.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantages
Grignard + BF3_375–85>95Scalability
Palladium Catalysis60–70>90Functional group tolerance

Reaction Mechanisms

In cross-coupling reactions, borane, (4-methoxyphenyl)- acts as a boron source, transferring the aryl group to transition metal catalysts (e.g., Pd0^0) via oxidative addition. The methoxy group stabilizes intermediates through resonance, lowering activation energies . For amide reductions, the boron center activates carbonyl groups via Lewis acid-base interactions, enabling hydride transfer and subsequent C-O bond cleavage .

Applications in Organic Synthesis and Medicinal Chemistry

Cross-Coupling Reactions

The compound is pivotal in Suzuki-Miyaura couplings, forming biaryl structures essential for pharmaceuticals and agrochemicals. For example, it facilitates the synthesis of biphenyl scaffolds used in nonsteroidal anti-inflammatory drugs (NSAIDs).

CompoundIC50_{50} (HOS cells)Mechanism
412 µMCaspase-3 activation, G2 arrest
618 µMCell cycle arrest

Future Directions and Research Gaps

Scalability Challenges

Current synthesis methods suffer from moderate yields (60–85%), urging optimization via flow chemistry or catalytic systems.

Unexplored Biological Targets

The compound’s potential as a neutral endopeptidase (NEP) inhibitor remains untested, despite in silico evidence suggesting binding affinity .

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